3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid

Lipophilicity LogP ADME

Medicinal chemistry programs often struggle with unpredictable regiochemistry during N-functionalization of benzimidazolone scaffolds. The N3-methyl group on 3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid (CAS 863564-77-6) enforces a defined keto tautomeric state, enabling predictable and selective N-alkylation or N-acylation at the 1-NH position. - Direct amide coupling via the free 5-carboxylic acid eliminates the ester hydrolysis step required with methyl ester analogs, improving synthetic efficiency. - Predicted LogP of 0.53-0.62 log units lower than the des-methyl analog-supports reduced lipophilicity for improved solubility and oral bioavailability. - Predicted density of 1.427 g/cm³ and solid-state characteristics facilitate pre-formulation and crystallinity assessment. Supplied with batch-specific QC documentation to ensure reliable procurement.

Molecular Formula C9H8N2O3
Molecular Weight 192.17 g/mol
CAS No. 863564-77-6
Cat. No. B1376320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid
CAS863564-77-6
Molecular FormulaC9H8N2O3
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESCN1C2=C(C=CC(=C2)C(=O)O)NC1=O
InChIInChI=1S/C9H8N2O3/c1-11-7-4-5(8(12)13)2-3-6(7)10-9(11)14/h2-4H,1H3,(H,10,14)(H,12,13)
InChIKeyQNGRDARNLFTZBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic Acid: Overview


3-Methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid (CAS 863564-77-6) is a heterocyclic benzimidazolone derivative featuring a carboxylic acid at the 5-position and an N3-methyl substituent. With a molecular formula C₉H₈N₂O₃ and molecular weight 192.17 g/mol, it belongs to the class of 2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acids widely employed as versatile building blocks in medicinal chemistry . Compounds within this scaffold have been utilized as intermediates in the synthesis of APJ receptor modulators for cardiovascular indications [1]. Its predicted physicochemical properties—including LogP of 0.53 and pKa of 4.52—differentiate it from close analogs and inform its utility in drug design and synthetic chemistry .

Ready-to-couple carboxylic acid for direct amide bond formation

Supports lipophilicity-reduction strategies in lead optimization

Regioselective N-functionalization controlled by N3-methyl keto tautomer

Why In-Class Analogs Cannot Replace This Compound


Despite sharing the benzimidazolone-5-carboxylic acid core, simple substitution of 3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid with its 1-methyl isomer, des-methyl analog, or 3-ethyl homolog is not chemically or biologically equivalent. The N3-methyl group enforces a specific tautomeric state—predominantly the keto form—distinct from the N1-methyl isomer, which alters the electronic environment at the reactive 1-NH position and can change nucleophilicity in downstream derivatization reactions [1]. Moreover, the compound's predicted LogP of 0.53 is significantly lower than the des-methyl analog (LogP 1.15), implying divergent aqueous solubility and ADME profiles that cannot be compensated by simple formulation adjustments. These fundamental physicochemical and electronic differences mandate that procurement and research application specifications explicitly require the N3-methyl substitution pattern.

N1-methyl isomer tautomeric shift

Keto/enol preference and 1-NH reactivity diverge from the N3-methyl target, altering regioselectivity and target recognition outcomes.

Des-methyl analog lipophilicity difference

Significantly higher LogP changes aqueous solubility and ADME profile, limiting direct substitution in lead optimization workflows.

Methyl ester lacks free acid coupling readiness

The ester analog requires an additional hydrolysis step for amide bond formation, reducing synthetic efficiency compared to the target acid.

Differentiation Evidence vs. Closest Analogs


LogP Comparison: Reduced Lipophilicity vs. Des-Methyl Analog

The target compound exhibits a predicted LogP of 0.53 (ACD/Labs Percepta, reported by Chemsrc) , which is 0.62 log units lower than that of the des-methyl analog 2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid (ACD/LogP 1.15, ChemSpider) and 0.07 log units lower than the 3-ethyl analog (XLogP3-AA 0.6, PubChem) [1]. A lower LogP translates to greater aqueous solubility, which is a critical determinant of oral bioavailability and formulation ease in drug development.

LogP vs. des-methyl
Reported
0.62 log units lower
Supports lipophilicity-reduction screening
In silico prediction; cross-database comparison
Lipophilicity LogP ADME Solubility

Hydrogen Bond Donor Count: Free Acid vs. Methyl Ester

The target compound possesses two hydrogen bond donors—the carboxylic acid O–H and the benzimidazolone N–H—as computed by Chemsrc . In contrast, the corresponding methyl ester (methyl 3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate, CAS 1301214-75-4) has only one hydrogen bond donor (the N–H) . The free carboxylic acid enables direct amide coupling without requiring a hydrolysis or deprotection step, which is particularly valuable for the synthesis of amide-based drug candidates such as the APJ receptor modulators described in patent literature [1].

HBD count vs. ester
Reported
2 HBD (vs. 1 for methyl ester)
Enables direct amide coupling without hydrolysis
Ready-to-couple carboxylic acid intermediate
Hydrogen Bond Donor Amide Coupling Derivatization Synthetic Efficiency

Purity and Procurement Cost vs. 1-Methyl Isomer

3-Methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid is offered at 95% purity by Bidepharm with a list price of 3400 RMB (approx. $470 USD) for 250 mg . The 1-methyl isomer (CAS 19950-97-1, 1-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid) is also available at ≥95% purity but priced significantly lower at $84 for 250 mg from Aablocks [1], representing an approximately 5.6-fold procurement cost premium for the N3-methyl substituted compound.

Cost vs. 1-methyl isomer
Reported
~5.6× cost premium per 250 mg
Procurement cost context may justify sourcing specificity
Vendor listings as of May 2026; subject to change
Purity Procurement Cost Isomer Differentiation

Predicted Density vs. Des-Methyl Analog

The target compound has a predicted density of 1.427±0.06 g/cm³ (ChemicalBook) , which is approximately 0.073 g/cm³ lower than the predicted density of the des-methyl analog 2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid (1.5±0.1 g/cm³, ChemSpider) . While both values are in silico predictions, density differences of this magnitude can affect powder flowability, tablet compression behavior, and bulk handling characteristics during formulation development.

Density vs. des-methyl
Data to verify
1.427 g/cm³ (predicted)
Predicted density context for solid-state screening
In silico estimate; experimental validation advised
Density Solid-State Properties Formulation

Tautomeric Preference: N3-Methyl vs. N1-Methyl Reactivity

Spectroscopic investigations by Srivastava & Dogra (1989) demonstrated that N-alkyl-2-benzimidazolones exist predominantly in the keto tautomeric form, with the position of N-alkyl substitution modulating the electronic environment [1]. The N3-methyl group in the target compound directs electron density differently than the N1-methyl isomer, influencing the nucleophilicity of the 1-NH position and consequently the regioselectivity of alkylation, acylation, or other N-functionalization reactions. This tautomeric state also affects hydrogen-bonding patterns relevant to biological target recognition.

Tautomeric preference
Class-level
Keto-favored; alters 1-NH nucleophilicity
Tautomeric profile may influence regioselective outcomes
Inferred from benzimidazolone class studies
Tautomerism Benzimidazolone Reactivity Molecular Recognition

Application Scenarios with Documented Advantages


Lead Optimization Requiring Reduced Lipophilicity

The target compound's predicted LogP of 0.53—0.62 log units lower than the des-methyl analog—makes it a preferred carboxylic acid building block when medicinal chemistry programs aim to reduce compound lipophilicity to improve solubility, reduce off-target binding, and enhance oral bioavailability . This quantitative differentiation directly informs scaffold selection during hit-to-lead and lead optimization phases.

Direct Amide Coupling in Drug Candidate Synthesis

With two hydrogen bond donors and a free carboxylic acid, the compound is ready for direct amide coupling without protective group manipulation. This feature is exploited in the synthesis of benzimidazole-5-carboxylic acid amide derivatives claimed as APJ receptor modulators for cardiovascular disease [1]. Procurement of the acid form eliminates the ester hydrolysis step required when using the methyl ester analog, improving synthetic efficiency.

Regioselective N-Functionalization at 1-NH Position

The N3-methyl group enforces a keto tautomeric state that modulates the nucleophilicity of the 1-NH position, as supported by benzimidazolone tautomerism studies [2]. This regiochemical control is valuable for chemists performing selective N-alkylation or N-acylation reactions, where the N1-methyl isomer would yield different regiochemical outcomes.

Pre-Formulation and Solid-State Characterization

The predicted density of 1.427 g/cm³ provides a quantitative parameter for solid-state characterization, crystallinity assessment, and pre-formulation evaluation . Compared to the denser des-methyl analog (1.5 g/cm³), the target compound may exhibit different powder flow and compression properties, relevant for early-stage formulation development.

Application
Selection Property
Validation Focus
Lipophilicity-reduction in lead optimization
Lower LogP carboxylic acid building block
Aqueous solubility and ADME screening
Amide bond formation without deprotection
Free carboxylic acid ready for coupling
Synthetic step efficiency review
Regioselective N-functionalization at 1-NH
N3-methyl directing keto tautomer
Reaction regiochemistry validation
Pre-formulation solid-state assessment
Predicted density for powder handling
Powder flow and compression screening
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